In-Depth Technical Guide: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9)
In-Depth Technical Guide: 3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9)
Executive Summary
3-Amino-8-fluoroquinoline dihydrochloride (CAS: 1266226-18-9) is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern drug discovery and medicinal chemistry[1]. As a privileged scaffold, it serves as a foundational core for the development of targeted therapeutics, particularly in the design of kinase inhibitors and novel anti-infective agents[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic utility, and a validated synthetic protocol grounded in palladium-catalyzed cross-coupling methodologies[3].
Physicochemical Profiling & Structural Dynamics
The strategic placement of substituents on the quinoline core dictates the molecule's pharmacokinetic and pharmacodynamic behavior.
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The 8-Fluoro Substituent: The introduction of a fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect (-I effect), which significantly lowers the pKa of the adjacent quinoline nitrogen[4]. This modification increases the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability and oral bioavailability. Furthermore, the robust C-F bond acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes at the electron-rich C8 position.
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The 3-Amino Substituent: The primary amine at the C3 position provides a versatile synthetic handle[3]. It allows for rapid diversification via amide coupling, urea formation, or sulfonylation, enabling medicinal chemists to probe structure-activity relationships (SAR) efficiently.
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Dihydrochloride Salt Form: Formulating the compound as a dihydrochloride salt significantly improves its aqueous solubility and protects the electron-rich 3-aminoquinoline core from ambient oxidation, extending its shelf-life[5].
Table 1: Physicochemical Properties Summary
| Property | Value / Description |
| IUPAC Name | 8-fluoroquinolin-3-amine;dihydrochloride |
| CAS Number | 1266226-18-9[1] |
| Molecular Formula | C9H9Cl2FN2 (C9H7FN2 · 2HCl)[6] |
| Molecular Weight | 235.08 g/mol [5] |
| Physical State | Solid (Hygroscopic powder) |
| Solubility | Soluble in DMSO, Water, and Methanol |
| Storage Temperature | 2-8 °C (Under inert atmosphere) |
Mechanistic Role in Drug Development
In the context of targeted protein kinase inhibitors, the 3-amino-8-fluoroquinoline scaffold frequently functions as a hinge-binding motif. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amides (e.g., Methionine or Cysteine residues) within the ATP-binding pocket of kinases. Simultaneously, the 3-amino group directs subsequent functionalization outward into the solvent-exposed channel or toward allosteric back pockets, allowing for the fine-tuning of target selectivity.
Hit-to-lead optimization workflow utilizing the 3-Amino-8-fluoroquinoline scaffold.
Synthetic Pathways & Preparation
Direct amination of the quinoline core is synthetically challenging due to poor regioselectivity. Therefore, the most robust and scalable approach utilizes a Buchwald-Hartwig amination strategy[3].
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Electrophilic Bromination: The synthesis begins with the bromination of 8-fluoroquinoline. Under forcing conditions (Br2 in pyridine/CCl4), electrophilic aromatic substitution occurs selectively at the C3 position, yielding 3-bromo-8-fluoroquinoline.
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Palladium-Catalyzed Imination: The 3-bromo intermediate undergoes a Buchwald-Hartwig cross-coupling with benzophenone imine[7]. Causality of Reagents: Benzophenone imine is chosen as an ammonia surrogate to prevent the over-alkylation and catalyst poisoning often associated with primary amines. The bidentate ligand BINAP is critical here; its large bite angle suppresses unwanted β-hydride elimination and accelerates the reductive elimination step, driving the catalytic cycle forward[2]. NaOtBu is utilized as a strong, non-nucleophilic base to deprotonate the coordinated amine without reacting with the aryl bromide[8].
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Acidic Deprotection: The resulting imine is hydrolyzed using aqueous HCl. This step elegantly serves a dual purpose: it cleaves the imine to release the primary amine and immediately precipitates the product as the stable dihydrochloride salt.
Synthetic pathway for 3-Amino-8-fluoroquinoline dihydrochloride via Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.
Step A: Buchwald-Hartwig Amination (Imine Formation)
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Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine 3-bromo-8-fluoroquinoline (1.0 equiv), Pd2(dba)3 (0.02 equiv), rac-BINAP (0.06 equiv), and sodium tert-butoxide (1.5 equiv).
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Solvent Addition: Add anhydrous Toluene (0.2 M relative to the bromide) and stir the suspension for 5 minutes at room temperature to pre-form the active catalytic species.
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Reagent Addition: Introduce benzophenone imine (1.2 equiv) dropwise via syringe.
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Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.
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Self-Validating Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+=226/228 ) is fully consumed, and the imine product mass ( [M+H]+=327 ) is the dominant peak.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate under reduced pressure.
Step B: Acidic Deprotection & Salt Formation
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Hydrolysis: Dissolve the crude imine intermediate in Tetrahydrofuran (THF) (0.2 M).
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Acid Addition: Add 2.0 M aqueous HCl (3.0 equiv) dropwise at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Self-Validating Checkpoint: Monitor by TLC (UV 254 nm). The highly fluorescent imine spot will disappear, replaced by a baseline spot corresponding to the highly polar dihydrochloride salt.
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Isolation: Concentrate the mixture to remove THF. Wash the aqueous layer with Dichloromethane (3 x 20 mL) to remove the benzophenone byproduct. Lyophilize the aqueous layer to yield 3-Amino-8-fluoroquinoline dihydrochloride as a solid powder.
Analytical Characterization & Validation Protocols
To ensure the structural integrity and purity of the synthesized compound, the following analytical validation parameters must be met:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).
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Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
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Expected Mass: The mass spectrometer (ESI+) will detect the free base. Expected [M+H]+ = 163.06 m/z.
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1H NMR (400 MHz, DMSO-d6):
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Look for the characteristic downfield shift of the quinoline protons. The C2 and C4 protons of the quinoline ring will appear as distinct singlets or finely split doublets between δ 7.5 - 8.8 ppm. The primary amine protons will appear as a broad exchangeable signal, integrating to 2H, though this may exchange with adventitious water in the NMR solvent.
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Handling, Stability, and Storage Protocols
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Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity will result in water absorption, altering the effective molecular weight and potentially causing degradation over time.
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Storage Conditions: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.
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Handling: Weigh the compound rapidly in a controlled environment (e.g., a dry box or a low-humidity weighing station). Always use grounded spatulas to prevent static buildup.
Sources
- 1. 3-Amino-8-fluoroquinoline dihydrochloride | 1266226-18-9 [sigmaaldrich.com]
- 2. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. chembk.com [chembk.com]
- 6. appchemical.com [appchemical.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
